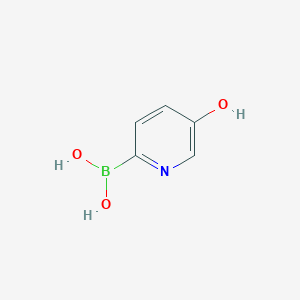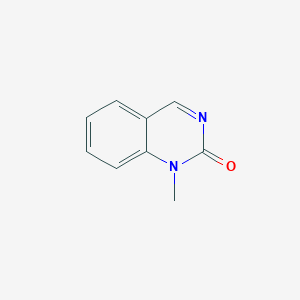![molecular formula C9H11NO B11922323 [3-(Aziridin-1-yl)phenyl]methanol CAS No. 685822-17-7](/img/structure/B11922323.png)
[3-(Aziridin-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aziridin-1-yl)phenyl]methanol: is an organic compound characterized by the presence of an aziridine ring attached to a phenyl group, which is further connected to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aziridin-1-yl)phenyl]methanol typically involves the reaction of 3-bromobenzyl alcohol with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aziridine ring opens and attaches to the benzyl alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Aziridin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aziridine derivatives.
Applications De Recherche Scientifique
Chemistry: [3-(Aziridin-1-yl)phenyl]methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including drug development and design.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Aziridin-1-yl)phenyl]methanol involves its interaction with biological targets, such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
[3-(Aziridin-1-yl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[3-(Aziridin-1-yl)phenyl]amine: Contains an amine group instead of methanol.
[3-(Aziridin-1-yl)phenyl]acetate: An ester derivative with an acetate group.
Propriétés
Numéro CAS |
685822-17-7 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
[3-(aziridin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C9H11NO/c11-7-8-2-1-3-9(6-8)10-4-5-10/h1-3,6,11H,4-5,7H2 |
Clé InChI |
XGOXFTUKAVSOEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)

![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)


![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)



![6-Methyl-6-azaspiro[2.5]octan-1-amine](/img/structure/B11922306.png)
